molecular formula C10H14N2O3S B12896997 5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate CAS No. 89661-35-8

5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate

Cat. No.: B12896997
CAS No.: 89661-35-8
M. Wt: 242.30 g/mol
InChI Key: DGKKZFBGRXEVOM-UHFFFAOYSA-N
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Description

5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is a compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles involves the cyclization of 2-alkynone O-methyl oximes in the presence of a catalyst such as (IPr)AuCl and AgOTs . This reaction proceeds smoothly at room temperature and yields the desired isoxazole scaffold.

Industrial Production Methods

Industrial production of isoxazole derivatives, including 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate, often employs scalable and efficient synthetic routes. For example, solvent-free synthesis under ball-milling conditions has been developed for the production of 3,5-isoxazoles . This method uses terminal alkynes and hydroxyimidoyl chlorides with a recyclable Cu/Al2O3 nanocomposite catalyst, providing moderate to excellent yields.

Chemical Reactions Analysis

Types of Reactions

5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The dimethylcarbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate involves its interaction with specific molecular targets. The allylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various biological receptors, contributing to its pharmacological effects. The dimethylcarbamate moiety can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Allylthio)methyl)isoxazol-3-yl dimethylcarbamate is unique due to the presence of the allylthio group and dimethylcarbamate moiety, which are not commonly found in other isoxazole derivatives

Properties

CAS No.

89661-35-8

Molecular Formula

C10H14N2O3S

Molecular Weight

242.30 g/mol

IUPAC Name

[5-(prop-2-enylsulfanylmethyl)-1,2-oxazol-3-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C10H14N2O3S/c1-4-5-16-7-8-6-9(11-15-8)14-10(13)12(2)3/h4,6H,1,5,7H2,2-3H3

InChI Key

DGKKZFBGRXEVOM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=NOC(=C1)CSCC=C

Origin of Product

United States

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